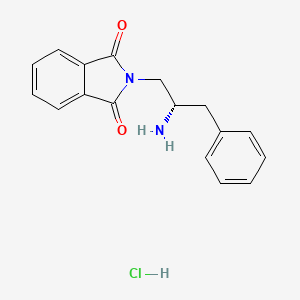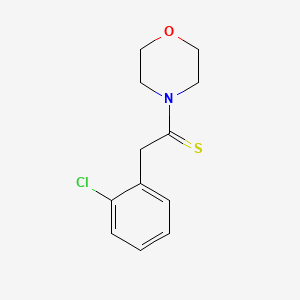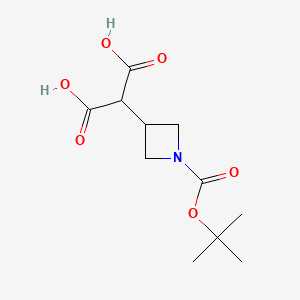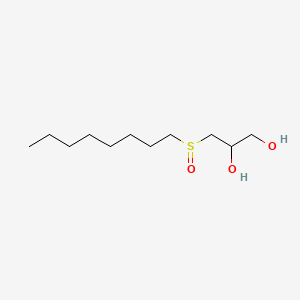![molecular formula C18H20N2O2 B599597 N-(4-methoxyphenyl)-N-[4-morpholinyl(phenyl)methylene]amine CAS No. 62718-42-7](/img/structure/B599597.png)
N-(4-methoxyphenyl)-N-[4-morpholinyl(phenyl)methylene]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N-[4-morpholinyl(phenyl)methylene]amine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-[4-morpholinyl(phenyl)methylene]amine typically involves the condensation reaction between an aldehyde and an amine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methoxyphenyl)-N-[4-morpholinyl(phenyl)methylene]amine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: May be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-N-[4-morpholinyl(phenyl)methylene]amine would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N-(4-Methoxyphenyl)-1-phenylmethanimine: Lacks the morpholinyl group.
(E)-N-(4-Methoxyphenyl)-1-(morpholin-4-yl)-1-ethylmethanimine: Has an ethyl group instead of a phenyl group.
(E)-N-(4-Methoxyphenyl)-1-(piperidin-4-yl)-1-phenylmethanimine: Contains a piperidinyl group instead of a morpholinyl group.
Uniqueness
N-(4-methoxyphenyl)-N-[4-morpholinyl(phenyl)methylene]amine is unique due to the presence of both the morpholinyl and methoxyphenyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Propriétés
Numéro CAS |
62718-42-7 |
|---|---|
Formule moléculaire |
C18H20N2O2 |
Poids moléculaire |
296.37 |
Nom IUPAC |
N-(4-methoxyphenyl)-1-morpholin-4-yl-1-phenylmethanimine |
InChI |
InChI=1S/C18H20N2O2/c1-21-17-9-7-16(8-10-17)19-18(15-5-3-2-4-6-15)20-11-13-22-14-12-20/h2-10H,11-14H2,1H3 |
Clé InChI |
JFXXUTVQFVZXFX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=C(C2=CC=CC=C2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl (4S)-4-ethyl-4,6-dihydroxy-3,10-dioxo-3,4,8,10-tetrahydro-1H-pyrano[3,4-F]indolizine-7-carboxylate](/img/structure/B599520.png)

![3-Chloro-2,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B599523.png)


![Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B599527.png)

![2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B599529.png)


